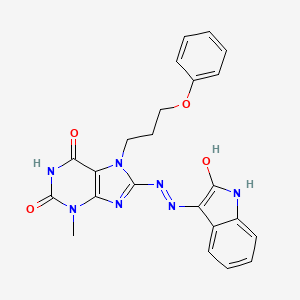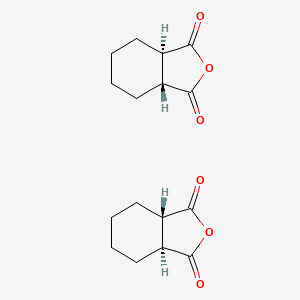
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione and its enantiomer (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione are bicyclic lactones These compounds are known for their unique structural features, which include a fused ring system that imparts significant stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by a lactonization step. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of these compounds may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as hydrogenation, cyclization, and purification. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted lactones, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structure makes them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, these compounds have potential applications as bioactive molecules. They are being investigated for their potential use as enzyme inhibitors, antimicrobial agents, and in drug delivery systems due to their stability and reactivity.
Industry
In the industrial sector, these compounds are used in the production of polymers and advanced materials. Their ability to undergo various chemical modifications makes them suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione: The enantiomer of the compound with similar chemical properties but different biological activity.
Hexahydro-1H-benzo[d]imidazole derivatives: Compounds with a similar fused ring system but different functional groups and reactivity.
Octahydro-1H-indole derivatives: Compounds with a similar bicyclic structure but different nitrogen-containing ring.
Uniqueness
The uniqueness of (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione lies in its specific stereochemistry and the stability of its fused ring system. This stability allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C16H20O6 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/2C8H10O3/c2*9-7-5-3-1-2-4-6(5)8(10)11-7/h2*5-6H,1-4H2/t2*5-,6-/m10/s1 |
InChI-Schlüssel |
JFTCQCIXNAJOGH-JLCFLTIHSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O.C1CC[C@H]2[C@H](C1)C(=O)OC2=O |
Kanonische SMILES |
C1CCC2C(C1)C(=O)OC2=O.C1CCC2C(C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


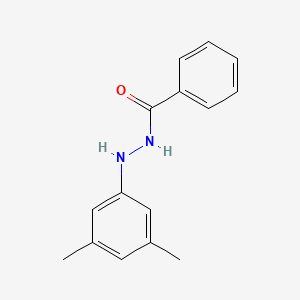
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)

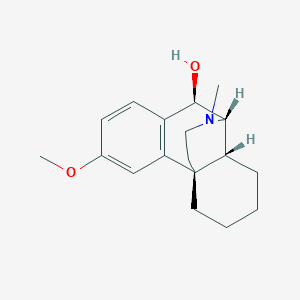

![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
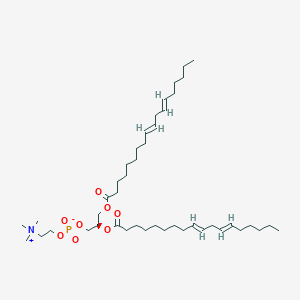
![Ethyl 5-(4-chlorophenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14112320.png)

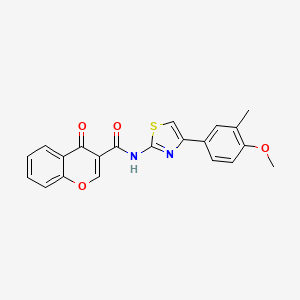
![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B14112343.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14112353.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(2-ethoxyphenyl)methyl]amine](/img/structure/B14112355.png)
